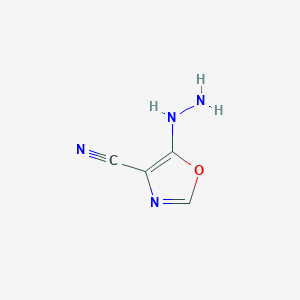
4-Cyano-5-hydrazinooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-5-hydrazinooxazole is a heterocyclic compound that features both cyano and hydrazino functional groups attached to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-5-hydrazinooxazole typically involves the reaction of cyanoacetohydrazide with appropriate reagents under controlled conditions. One common method involves the cyclization of cyanoacetohydrazide with formamide or other suitable cyclizing agents . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-5-hydrazinooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles with different oxidation states.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Cyano-5-hydrazinooxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a potential lead compound for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the development of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4-Cyano-5-hydrazinooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the hydrazino group can participate in hydrogen bonding and other interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-5-aminooxazole: Similar in structure but with an amino group instead of a hydrazino group.
5-Cyano-4-hydrazinooxazole: The positions of the cyano and hydrazino groups are reversed.
4-Cyano-5-hydrazinopyrimidine: A pyrimidine ring instead of an oxazole ring.
Uniqueness
4-Cyano-5-hydrazinooxazole is unique due to the presence of both cyano and hydrazino groups on the oxazole ring, which provides distinct reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C4H4N4O |
|---|---|
Peso molecular |
124.10 g/mol |
Nombre IUPAC |
5-hydrazinyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C4H4N4O/c5-1-3-4(8-6)9-2-7-3/h2,8H,6H2 |
Clave InChI |
KCRPHPIJFZGWNB-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(O1)NN)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



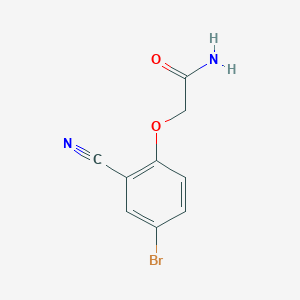
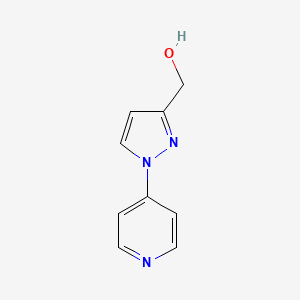
![4-(2-Fluoro-4-nitrophenoxy)-2-[(pyrrolidin-1-yl)carbonylamino]pyridine](/img/structure/B13924767.png)
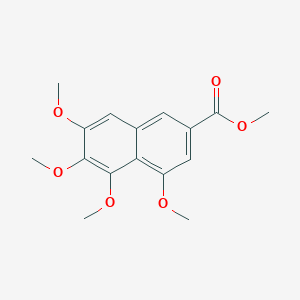
![(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate](/img/structure/B13924777.png)





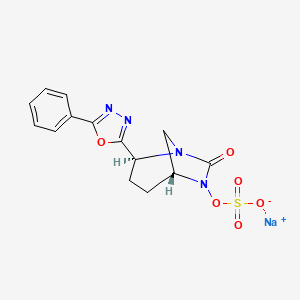

![tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13924826.png)
